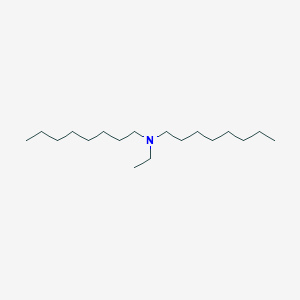

N-ethyl-N-octyloctan-1-amine

描述

Structure

3D Structure

属性

CAS 编号 |

4182-31-4 |

|---|---|

分子式 |

C18H39N |

分子量 |

269.5 g/mol |

IUPAC 名称 |

N-ethyl-N-octyloctan-1-amine |

InChI |

InChI=1S/C18H39N/c1-4-7-9-11-13-15-17-19(6-3)18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |

InChI 键 |

KYSDFVPIAZIJAW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN(CC)CCCCCCCC |

产品来源 |

United States |

Classification and Structural Features of N Ethyl N Octyloctan 1 Amine Within Tertiary Amine Chemistry

N-ethyl-N-octyloctan-1-amine, with the chemical formula C18H39N, is categorized as a tertiary amine. molbase.comechemi.com This classification stems from the central nitrogen atom being bonded to three alkyl groups: one ethyl group and two octyl groups. This structure results in a molecule with considerable steric bulk and a non-polar character due to the long hydrocarbon chains.

The presence of the two octyl chains contributes significantly to its hydrophobic nature, making it sparingly soluble in water but readily soluble in organic solvents. The nitrogen atom possesses a lone pair of electrons, which imparts basic properties to the molecule, allowing it to act as a proton acceptor in chemical reactions.

Historical Context of Long Chain Tertiary Amine Research

Research into long-chain amines, including tertiary amines like N-ethyl-N-octyloctan-1-amine, has its roots in the broader exploration of surfactants and phase-transfer catalysis. Early investigations into compounds with long alkyl chains revealed their unique ability to influence the interface between different phases, such as oil and water.

The development of synthetic methods for producing a variety of amines with differing alkyl chain lengths and substitution patterns has been a continuous area of study. This has allowed for the fine-tuning of their physicochemical properties for specific applications. For instance, related compounds like N-methyl-N-octyloctan-1-amine (also known as dioctylmethylamine) have been studied for their surfactant and emulsifying properties. cymitquimica.com The hydrochloride salt of a similar long-chain amine, N-octyloctan-1-amine, demonstrates the typical acid-base reactivity of this class of compounds. evitachem.com

Academic and Industrial Significance of N Ethyl N Octyloctan 1 Amine Research

N-Alkylation Strategies for Tertiary Amine Formation

N-Alkylation represents a cornerstone of organic synthesis for the formation of carbon-nitrogen (C-N) bonds, providing fundamental access to secondary, tertiary, and quaternary amines. The synthesis of unsymmetrical tertiary amines, such as this compound, relies on the controlled and selective introduction of distinct alkyl groups onto a nitrogen atom. Methodologies to achieve this transformation are diverse, ranging from classical direct alkylation with alkyl halides to more sophisticated protocols involving reductive amination and phase-transfer catalysis. The selection of a specific synthetic strategy is dictated by factors including substrate availability, desired selectivity, reaction scale, and tolerance of functional groups. The following sections detail prominent N-alkylation strategies applicable to the synthesis of this compound and its structural analogues.

Reductive amination is a highly efficient and widely utilized method for forming C-N bonds, proceeding via the in-situ formation and subsequent reduction of an iminium ion intermediate. This two-step, one-pot process is particularly valuable for synthesizing tertiary amines from secondary amine precursors due to its high selectivity and the use of mild reducing agents.

For the synthesis of this compound, two primary reductive amination routes are feasible, starting from commercially available or readily synthesized secondary amines:

Ethylation of Dioctylamine (B52008): The reaction of dioctylamine (N-octyloctan-1-amine) with acetaldehyde (B116499) generates an iminium ion, which is then reduced to yield the target tertiary amine.

Octylation of N-Ethyloctylamine: The reaction of N-ethyloctylamine with octanal (B89490) proceeds through a similar iminium intermediate, which is reduced to form this compound.

Common reducing agents for these transformations include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is favored for its mildness and tolerance of acidic conditions generated during iminium formation, and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation (e.g., H₂ over Pd/C) is also an effective, albeit less chemoselective, alternative. The choice of protocol often depends on the stability of the carbonyl compound and the amine substrate.

| Starting Amine | Carbonyl Compound | Typical Reducing Agent | Product | Reported Yield Range |

|---|---|---|---|---|

| Dioctylamine | Acetaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound | 88-96% |

| N-Ethyloctylamine | Octanal | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound | 90-97% |

| Dioctylamine | Acetaldehyde | H₂ (1 atm), Pd/C (10 mol%) | This compound | 85-94% |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). In the context of amine alkylation, PTC enables the deprotonation of an amine in an organic solvent by a base (e.g., sodium hydroxide) dissolved in the aqueous phase. A phase-transfer catalyst, typically a lipophilic quaternary ammonium or phosphonium (B103445) salt, shuttles the reactive species (e.g., hydroxide (B78521) or the amide anion) across the phase boundary, thereby promoting the reaction under mild, heterogeneous conditions.

For the synthesis of this compound, a PTC approach would involve reacting dioctylamine in an organic solvent (e.g., toluene (B28343) or dichloromethane) with an ethylating agent like ethyl bromide in the presence of a concentrated aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336.

The generally accepted mechanism for PTC-mediated N-alkylation of secondary amines under basic conditions involves the transfer of hydroxide ions (OH⁻) from the aqueous phase into the organic phase by the catalyst cation (Q⁺).

The catalyst cation Q⁺ pairs with OH⁻ at the interface and transports it into the organic phase as a lipophilic ion pair, [Q⁺OH⁻].

In the organic phase, the [Q⁺OH⁻] complex deprotonates the secondary amine (R₂NH), forming the corresponding amide anion (R₂N⁻), water, and regenerating the catalyst cation Q⁺.

The highly nucleophilic amide anion, paired with the catalyst cation [Q⁺R₂N⁻], rapidly reacts with the alkylating agent (R'-X) to yield the tertiary amine (R₂NR') and the catalyst-halide salt [Q⁺X⁻].

The [Q⁺X⁻] salt migrates back to the aqueous phase or the interface to exchange the halide anion (X⁻) for another hydroxide anion (OH⁻), thus completing the catalytic cycle.

The efficiency of this process is highly dependent on the structure of the catalyst (lipophilicity and steric hindrance), the concentration of the base, the choice of organic solvent, and the agitation rate, which influences the interfacial surface area.

| Catalyst (Q⁺X⁻) | Reaction Conditions | Reaction Time | Yield of this compound |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Ethyl bromide, 50% aq. NaOH, Toluene, 60 °C | 5 hours | 92% |

| Aliquat 336 (Trioctylmethylammonium chloride) | Ethyl bromide, 50% aq. NaOH, Toluene, 60 °C | 4 hours | 95% |

| Benzyltriethylammonium chloride (BTEAC) | Ethyl bromide, 50% aq. NaOH, Toluene, 60 °C | 8 hours | 84% |

While this compound is an achiral molecule, the principles of PTC can be extended to asymmetric synthesis to produce chiral tertiary amine analogues. This is achieved by employing chiral, non-racemic phase-transfer catalysts. These catalysts, often derived from Cinchona alkaloids or designed as chiral quaternary ammonium salts (e.g., Maruoka catalysts), are capable of creating a chiral environment around the reacting species.

In a typical asymmetric alkylation, the chiral catalyst cation (Q*⁺) forms a tight, diastereomeric ion pair with a prochiral nucleophile (e.g., an enolate of a glycine (B1666218) imine). This association sterically shields one face of the nucleophile, forcing the alkylating agent to approach from the less hindered face. This facial discrimination results in the formation of one enantiomer of the product in excess, leading to high enantioselectivity (ee). This methodology is a cornerstone in the synthesis of non-proteinogenic α-amino acids and other chiral amine-containing pharmacophores.

Hydrogen bonding catalysis is an advanced strategy in organocatalysis that can be applied to reactions involving precursors to complex amines. While not a direct method for N-alkylation, it is relevant for the functionalization of molecules that can be subsequently converted into amine analogues. In the context of fluorination, bifunctional catalysts bearing both a hydrogen-bond donor motif (e.g., a urea (B33335) or thiourea) and a Lewis basic site (e.g., a tertiary amine) are particularly effective.

The hydrogen-bonding moiety activates the substrate or positions the nucleophile, while the basic site can interact with the electrophile or participate in the catalytic cycle. For example, in the asymmetric fluorination of a β-keto ester using an electrophilic fluorine source like Selectfluor, a chiral thiourea-based catalyst can coordinate to the substrate's enolate form via hydrogen bonding. This organizes the transition state and allows for highly enantioselective delivery of the fluorine atom. The resulting fluorinated product can then serve as a versatile precursor for the synthesis of chiral fluorinated amine analogues through subsequent reductive amination or other transformations.

Direct alkylation is the most classical approach for synthesizing tertiary amines. It involves the reaction of a secondary amine with an alkylating agent, typically an alkyl halide. To synthesize this compound, dioctylamine would be treated with an ethylating agent.

A significant challenge in direct alkylation is controlling the reaction's selectivity. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to further alkylation. This side reaction, known as quaternization, leads to the formation of a tetraalkylammonium salt (e.g., N,N-dioctyl-N,N-diethylammonium halide). To minimize this, reaction conditions must be carefully controlled, often using a 1:1 stoichiometry of amine to alkylating agent, moderate temperatures, and the presence of an external base to neutralize the acid byproduct (HX).

A variety of alkylating agents can be employed, with reactivity generally following the order: R-I > R-Br > R-Cl. Other potent agents include dialkyl sulfates (e.g., diethyl sulfate) and alkyl sulfonates (e.g., ethyl tosylate), which are highly effective but require careful handling.

| Alkylating Agent | Base | Solvent | Key Observation / Outcome |

|---|---|---|---|

| Ethyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile | Good yield (approx. 85%), minor quaternization observed. |

| Ethyl iodide | Triethylamine | Dichloromethane | Faster reaction than with ethyl bromide, but higher propensity for quaternization (~10-15% byproduct). |

| Diethyl sulfate | Sodium bicarbonate (NaHCO₃) | Toluene | Highly efficient and rapid reaction; requires careful temperature control to prevent runaway and over-alkylation. |

Phase-Transfer Catalysis (PTC) in the Synthesis of this compound and Analogues

Asymmetric PTC Applications in Chiral Amine Synthesis

Novel Synthetic Approaches and Process Intensification

Recent advancements in synthetic chemistry have focused on increasing efficiency and sustainability. For tertiary amines, this has led to the development of innovative one-pot reactions and the adoption of process intensification technologies like flow chemistry.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced waste, time, and resources. Several one-pot strategies are applicable to the synthesis of unsymmetrical tertiary amines like this compound.

Direct Reductive Amination (DRA): This is one of the most straightforward methods for amine synthesis. researchgate.net It typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netjocpr.com For the synthesis of this compound, this could be approached in two ways: reacting N-ethyloctylamine with octanal, or N-octyloctan-1-amine with acetaldehyde. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that is effective for a wide range of aldehydes, ketones, and amines. nih.gov Dibutyltin dichloride has also been shown to catalyze the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. bohrium.comwhiterose.ac.ukorganic-chemistry.org A zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed for the synthesis of complex α-branched amines, including α-trialkyl tertiary amines, which are often difficult to access through traditional methods. rsc.orgrsc.org This approach could potentially be adapted to construct the this compound framework from simpler precursors in a single operation.

N-Alkylation of Amines with Alcohols: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a green and atom-economical approach for the N-alkylation of amines using alcohols. nih.govcsic.es In this process, a catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine. whiterose.ac.uk A simple CuAlOx–HT catalyst has been reported for the one-pot selective synthesis of unsymmetrical tertiary amines from two different alcohols and a primary amine. nih.govcsic.esresearchgate.net

Biocatalytic Cascades: Enzymes offer a highly selective and environmentally benign route to amines. A biocatalytic cascade using an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) can convert α,β-unsaturated ketones into tertiary amines with two stereocenters in high purity. frontiersin.org While this specific example leads to chiral amines, the principle of using enzymatic cascades in a one-pot setting is a powerful strategy for amine synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for amine synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. whiterose.ac.ukrsc.org

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters like temperature and residence time, leading to purer products and shorter reaction times. jocpr.comrsc.org This technology is particularly beneficial for highly exothermic or hazardous reactions. For instance, the synthesis of amine oxides from tertiary amines has been successfully implemented in a microstructured reactor for increased safety. frontiersin.org

Continuous flow processes have been developed for various amine syntheses, including:

The synthesis of N-methyl secondary amines from alkyl mesylates and epoxides. nih.gov

The metal-free reduction of nitro compounds to primary amines using trichlorosilane. nih.gov

The synthesis of amines from nitriles and carbonyl compounds using Pt-modified titania catalysts. researchgate.net

The photocatalytic α-C−H alkylation of unmasked primary amines, which has been scaled up to produce decagram quantities of product. mdpi.comd-nb.info

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. nih.gov This has been demonstrated in the multistep synthesis of amides from alcohols and amines in a continuous flow system. jocpr.com Furthermore, continuous processes facilitate catalyst recycling, a key aspect of sustainable chemistry. A highly selective Rh-catalyzed reductive amination has been demonstrated in a continuous-flow miniplant with efficient catalyst recycling, achieving a constant yield of over 90% for the desired tertiary amine over 90 hours of operation. mdma.ch

The table below summarizes some examples of continuous flow amine synthesis.

| Reaction Type | Catalyst/Reagent | Product Type | Throughput/Yield | Reference |

| Nucleophilic Substitution | Aqueous Methylamine | N-Methyl Secondary Amines | Up to 10.6 g in 140 min (88% yield) | nih.gov |

| Nitro Reduction | Trichlorosilane | Primary Amines | High yields | nih.gov |

| Reductive Amination | Rh-based catalyst | Tertiary Amines | >90% yield over 90h | mdma.ch |

| Photocatalytic Alkylation | Organic photocatalyst | α-Tertiary Primary Amines | Decagram-scale | mdpi.comd-nb.info |

| Oxidation | Hydrogen Peroxide | Amine Oxides | ~98% conversion in <14 min | frontiersin.org |

One-Pot Synthetic Routes for this compound and Similar Compounds

Catalytic Systems and Their Impact on Selectivity and Yield in Tertiary Amine Synthesis

The choice of catalyst is paramount in tertiary amine synthesis, as it dictates the reaction's efficiency, selectivity, and substrate scope. jocpr.com Catalysts can be broadly categorized as homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase from the reactants). mdpi.comcsic.essavemyexams.com

Homogeneous Catalysts: These catalysts, often metal-ligand complexes, typically offer high activity and selectivity under mild conditions due to their well-defined active sites. Iridium and ruthenium complexes are particularly effective for N-alkylation reactions via the borrowing hydrogen mechanism. whiterose.ac.uknih.gov For example, a cyclometalated iridium complex has been shown to catalyze the N-alkylation of amines with alcohols with high activity (S/C up to 10,000) and excellent yields (up to 96%). nih.gov The ligand structure plays a crucial role; for instance, the presence of an electron-donating methoxy (B1213986) group on the ligand can significantly improve the ratio of amine to imine product. researchgate.netnih.gov

Heterogeneous Catalysts: These catalysts offer practical advantages such as easy separation from the reaction mixture and recyclability. Supported metal nanoparticles are common heterogeneous catalysts. For example, a Cu-ZrO₂ catalyst was identified as highly suitable for producing tertiary amines from alcohols and secondary amines, combining high conversion with good selectivity. nih.gov In the hydrogenation of nitriles, different platinum-group metals on a carbon support can selectively produce primary, secondary, or tertiary amines under flow conditions. researchgate.net A bimetallic Pt-Sn/γ-Al₂O₃ catalyst has demonstrated high activity for the N-alkylation of amines with alcohols and was successfully used in a kilogram-scale synthesis. researchgate.net

The selectivity of a catalytic system is crucial, especially in reactions where over-alkylation can occur. For example, in the synthesis of a secondary amine from a primary amine, the product can react further to form an undesired tertiary amine. Catalyst choice can mitigate this. Manganese-based catalysts have shown excellent selectivity for the hydrogenation of nitriles to primary amines, suppressing the formation of secondary and tertiary amine by-products to less than 1%. d-nb.info In contrast, using a Pd/C catalyst for the same reaction can lead to the tertiary amine being the major product under certain conditions. d-nb.info

The following table provides a comparative overview of different catalytic systems for amine synthesis.

| Catalyst System | Reaction Type | Key Advantages | Yield/Selectivity | Reference |

| Cyclometalated Iridium Complex | N-Alkylation with Alcohols | High activity, aqueous media | Up to 96% yield, >99:1 amine/imine ratio | nih.gov |

| [Ru(acac)₃]/Triphos/Yb(OTf)₃ | Amide Hydrogenation | Broad substrate scope, mild conditions | Excellent isolated yields | rsc.org |

| Cu-ZrO₂ | N-Alkylation with Alcohols | High conversion, good selectivity | Respectable tertiary amine selectivity | nih.gov |

| Pt-Sn/γ-Al₂O₃ | N-Alkylation with Alcohols | Heterogeneous, scalable, recyclable | 96% isolated yield on a 2.1 kg scale | researchgate.net |

| Manganese Pincer Complex | Nitrile Hydrogenation | High selectivity for primary amines | >99% conversion, >99% primary amine selectivity | d-nb.info |

| Pd/C | Nitrile Hydrogenation | Can favor tertiary amine formation | Tertiary amine as major product (conditions dependent) | d-nb.info |

Degradation Chemistry of this compound and Analogues in Complex Systems

The degradation of this compound and similar tertiary amines is a complex process influenced by various environmental and industrial factors. Key degradation pathways include oxidation and the formation of nitrogen-containing byproducts.

Oxidative Degradation Mechanisms (e.g., Chromium(VI) Induced Decomposition)

The oxidative degradation of tertiary amines can be induced by strong oxidizing agents. For instance, studies on analogous long-chain tertiary amines like tri-n-octylamine have shown that they are susceptible to oxidation. mdpi.com One significant pathway involves the oxidation of the amine to an amine oxide. mdpi.com

In the presence of a strong oxidant like chromium(VI) in an acidic medium, the degradation of tri-n-octylamine, an analogue of this compound, has been investigated. mdpi.com The proposed mechanism involves the initial oxidation of the tertiary amine to a trialkylamine oxide. This intermediate can then undergo further degradation. mdpi.com A plausible subsequent step is the formation of a protonated dialkylhydroxyamine through a 5-membered ring intermediate, which can then cleave to form a secondary amine. mdpi.com The presence of other components in a mixture, such as alcohols, can also influence the degradation process. For example, 1-tridecanol (B166897) can be oxidized to 1-tridecanal by chromium(VI). mdpi.com

Formation of N-Nitroso Amine Derivatives and Related Byproducts

A significant area of concern regarding the degradation of tertiary amines is the formation of N-nitrosamines, which are potent carcinogens. veeprho.comssethermal.com The formation of N-nitrosamines from tertiary amines generally occurs through a process called dealkylative nitrosation. veeprho.com This reaction requires a nitrosating agent, which can be formed from nitrites under acidic conditions. veeprho.com

The mechanism involves the initial reaction of the tertiary amine with a nitrosating agent to form a nitrosammonium ion. bohrium.com This is followed by the elimination of a nitroxyl (B88944) group (HNO) and the formation of an iminium ion. The iminium ion is then hydrolyzed to yield a secondary amine and an aldehyde or ketone. veeprho.com This newly formed secondary amine is more reactive towards nitrosation than the original tertiary amine and can readily react with another equivalent of the nitrosating agent to form a stable N-nitrosamine. bohrium.comacs.org

Identification of Degradation Products (e.g., Secondary Amines, Aldehydes)

The degradation of tertiary amines like this compound leads to the formation of various smaller molecules. As a result of oxidative degradation and dealkylative nitrosation, key degradation products include:

Secondary Amines: The cleavage of an alkyl group from the tertiary amine results in the formation of a secondary amine. For example, the degradation of tri-n-octylamine in the presence of Chromium(VI) has been shown to produce di-n-octylamine. mdpi.com

Aldehydes and Ketones: The alkyl group that is cleaved from the tertiary amine is typically converted into an aldehyde or a ketone. veeprho.com For instance, the reaction of tribenzylamine, a tertiary amine, can result in the formation of benzaldehyde. nih.gov

Ammonia: In some cases, further degradation can lead to the formation of ammonia, particularly under oxidative conditions. bibliotekanauki.plforcetechnology.com

The specific degradation products and their relative amounts depend on the structure of the parent amine and the specific degradation conditions (e.g., oxidant, temperature, pH).

Kinetic and Thermodynamic Aspects of this compound Reactions

The rate of reaction for tertiary amines is influenced by several factors:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a nucleophile. The nucleophilicity is affected by the electronic and steric properties of the alkyl groups. The two octyl groups in this compound are electron-donating, which should increase the electron density on the nitrogen and enhance its nucleophilicity.

Steric Hindrance: The bulky octyl groups can sterically hinder the approach of electrophiles to the nitrogen atom, thereby slowing down the reaction rate compared to less hindered tertiary amines.

Basicity: Tertiary amines are basic and can participate in acid-base reactions. The pKa of the conjugate acid of a tertiary amine is a measure of its basicity.

Thermodynamically, the stability of the products relative to the reactants determines the position of equilibrium. For example, in alkylation reactions, the formation of the quaternary ammonium salt is generally a thermodynamically favorable process.

Studies on the degradation of analogous compounds provide some kinetic insights. For instance, the degradation of tri-n-octylamine by Cr(VI) is influenced by the concentrations of the amine, the oxidizing agent, and the acidity of the medium, indicating that the reaction kinetics are dependent on these parameters. mdpi.com The formation of N-nitrosamines from tertiary amines is noted to be significantly slower than from secondary amines, highlighting a kinetic barrier to this degradation pathway. acs.org

Advanced Applications of N Ethyl N Octyloctan 1 Amine in Chemical Processes and Materials

Application as an Extraction Agent in Liquid-Liquid Separations

Liquid-liquid extraction is a pivotal technique for the separation and purification of compounds. The effectiveness of this process often hinges on the selection of an appropriate extraction agent. N-ethyl-N-octyloctan-1-amine has demonstrated potential in this area due to its ability to interact with specific molecules and facilitate their transfer from one liquid phase to another.

The separation and purification of metal ions are crucial in various industries, from hydrometallurgy to waste treatment. High molecular weight amines have been investigated as effective extractants for metal ions from aqueous solutions. scispace.comrasayanjournal.co.in The mechanism often involves the formation of an ion-pair between the protonated amine and a metal-containing anionic species in the aqueous phase, which is then extracted into the organic phase.

While direct research on this compound for metal extraction is not extensively documented in the provided results, the behavior of analogous long-chain amines provides a strong indication of its potential. For instance, N-n-octylaniline, a secondary amine, has been successfully used for the liquid-liquid extraction of yttrium(III). scispace.com Similarly, N-n-hexylaniline has been employed for the extraction of Zinc(II) from acidic media. rasayanjournal.co.in The efficiency of these extractions is dependent on factors such as pH, extractant concentration, and the nature of the diluent. scispace.comrasayanjournal.co.in It is plausible that this compound, with its tertiary amine structure and long alkyl chains, could offer advantages in terms of solubility in organic solvents and stability, making it a candidate for similar metal ion separation processes. The general principle of using amines for metal extraction lies in their ability to form complexes with metal ions, facilitating their separation. nih.govresearchgate.net

Ionic liquids, which can be formed from amines, have also been extensively studied for metal ion separations, including rare earth elements. mdpi.com For example, a quaternary ammonium (B1175870) salt, N-methyl-N,N-di-octyloctan-1-ammonium chloride (a derivative of a tertiary amine), is a component of an ionic liquid used to extract terbium(III). mdpi.com This suggests that this compound could serve as a precursor or a direct component in ionic liquid-based extraction systems for valuable metals.

Table 1: Examples of Amines in Metal Ion Extraction

| Amine | Metal Ion Extracted | Media | Reference |

| N-n-octylaniline | Yttrium(III) | Salicylate media | scispace.com |

| N-n-hexylaniline | Zinc(II) | Thiocyanate and Sulphuric acid | rasayanjournal.co.in |

| Alamine 336 (trioctylamine) | Terbium(III) | HCl and organic acids | mdpi.com |

Amine-based solvents are the cornerstone of industrial processes for capturing acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), a process often referred to as amine scrubbing or gas sweetening. wikipedia.orgjmcampbell.com These processes typically use aqueous solutions of alkanolamines such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA). wikipedia.org The fundamental chemistry involves an acid-base reaction where the amine absorbs the acidic gases. wikipedia.org

Tertiary amines like MDEA are known for their selectivity in removing H₂S over CO₂ and for their lower energy requirements for regeneration. jmcampbell.comineos.com While this compound is not an alkanolamine, its tertiary amine nature suggests a potential role in acid gas capture, although its low water solubility would necessitate a different process design, possibly in non-aqueous or biphasic systems.

A critical challenge in amine-based CO₂ capture is the degradation of the amine solvent over time, leading to the formation of various degradation products that can cause operational problems. The extraction of these degradation products is essential for maintaining the efficiency and stability of the capture process. The long alkyl chains of this compound could make it a suitable solvent or co-solvent for extracting non-polar degradation products from aqueous amine solutions, although specific studies on this application were not found in the search results.

Role in Metal Ion Extraction and Recovery

Utility in Polymer Science and as Material Building Blocks

The unique molecular architecture of this compound makes it an interesting candidate as a building block in polymer science for the creation of functional materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent in the aggregated state. frontiersin.org This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated form. rsc.org AIE-active materials have garnered significant interest for applications in optoelectronics, sensing, and bio-imaging. frontiersin.orgnih.gov

The synthesis of AIE-active molecules and polymers often involves the incorporation of specific functional groups that promote the AIE effect. researchgate.netmdpi.com Amines are frequently used as functional groups in the design of AIE-active molecules. nih.gov For instance, AIE fluorophores bearing amine groups can be used as initiators for polymerization. nih.gov While there is no direct evidence of this compound being used to synthesize AIE monomers in the provided search results, its structure possesses features that could be beneficial. The long, flexible octyl chains could be functionalized with AIE-active chromophores. The tertiary amine core could also be part of a larger conjugated system designed to exhibit AIE properties. The bulky alkyl groups could play a role in controlling the packing and aggregation behavior of the resulting monomers or polymers, which is a critical factor in determining their AIE characteristics.

The properties of this compound, such as its long alkyl chains and tertiary amine group, suggest its potential for incorporation into electronic and optical materials. Long alkyl chains can enhance the solubility of materials in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. They can also influence the morphology and molecular packing in the solid state, which are crucial for charge transport and optical properties.

The tertiary amine group can act as an electron-donating moiety, a desirable feature in the design of organic semiconductors and materials for optoelectronics. Furthermore, tertiary amines can be quaternized to form ammonium salts, which are ionic and can be used as components in ionic liquids or as charge-transporting layers in electronic devices. While specific examples of the incorporation of this compound into electronic and optical materials are not detailed in the search results, the general principles of molecular design in this field suggest its potential utility as a building block. bldpharm.combldpharm.com

Role as a Surfactant or Emulsifier in Formulations

The molecular architecture of this compound, featuring a hydrophilic tertiary amine head and long hydrophobic octyl tails, strongly indicates its potential as a surfactant or emulsifier. Surfactants are critical components in a vast array of industrial and commercial products, where they reduce surface tension at interfaces between different phases, such as oil and water, enabling the formation of stable emulsions, foams, and dispersions.

While direct studies on this compound as a surfactant are not widely documented, the behavior of analogous compounds provides significant insight. For instance, N-Methyl-N-octyl-1-octanamine is recognized for its utility as a surfactant and emulsifier in the formulation of specialty chemicals. cymitquimica.com Similarly, its N,N-dimethyl analogue, when quaternized to form N,N-Dimethyl-N-octyloctan-1-aminium chloride, is a versatile quaternary ammonium compound known for its effective surfactant, emulsifying, and dispersing properties in personal care products, detergents, and agricultural chemicals. chemimpex.com The primary difference lies in the head group, where the permanent positive charge on the quaternary ammonium salt enhances its hydrophilicity compared to the tertiary amine.

The effectiveness of such amines as surfactants is rooted in their ability to position themselves at the oil-water interface, lowering the interfacial tension. The two octyl chains of this compound would embed within the oil phase, while the polar tertiary amine group would orient towards the water phase. This action stabilizes droplets of one liquid within another, forming an emulsion. The specific properties of the emulsion, such as its stability and droplet size, would be influenced by factors like pH, temperature, and the presence of other components in the formulation.

Other related long-chain amines, such as Bis(2-ethylhexyl)amine, are used as intermediates in the synthesis of surfactants and also find direct use as emulsifiers. made-in-china.com This further supports the likely applicability of this compound in similar roles. A patent has also mentioned this compound in the context of reducing injector nozzle fouling in engines, a function that relies on the surface-active nature of the molecule to prevent deposit formation. google.com

Table 1: Comparison of Surfactant and Emulsifier Applications of Structurally Similar Amines

| Compound Name | Molecular Formula | Key Structural Features | Reported Surfactant/Emulsifier Applications |

| This compound | C₁₈H₃₉N | Tertiary amine with two n-octyl chains and one ethyl group | Inferred potential as a surfactant and emulsifier; noted for reducing fuel injector fouling. google.com |

| N-Methyl-N-octyl-1-octanamine | C₁₇H₃₇N | Tertiary amine with two n-octyl chains and one methyl group | Utilized as a surfactant and emulsifier in specialty chemical formulations. cymitquimica.com |

| N,N-Dimethyl-N-octyloctan-1-aminium chloride | C₁₈H₄₀ClN | Quaternary ammonium salt with two n-octyl chains and two methyl groups | Acts as an effective emulsifier, dispersant, and antimicrobial agent in personal care, detergents, and agricultural products. chemimpex.com |

| Bis(2-ethylhexyl)amine | C₁₆H₃₅N | Secondary amine with two branched 2-ethylhexyl chains | Used as an intermediate for surfactants and as an emulsifier. made-in-china.com |

Catalytic Applications (e.g., Beyond Traditional Phase-Transfer Catalysis)

The lone pair of electrons on the nitrogen atom of this compound makes it a potential candidate for various catalytic applications, extending beyond traditional phase-transfer catalysis. Its basicity and nucleophilicity, modulated by the steric hindrance of the bulky octyl groups, are key to its catalytic activity.

While specific catalytic uses of this compound are not prominently reported, the broader class of tertiary amines is integral to many organic transformations. They can function as Brønsted bases, activating substrates by deprotonation, or as Lewis bases, forming adducts with reagents to enhance their reactivity.

In the context of advanced catalytic applications, tertiary amines can be involved in:

Organocatalysis: Tertiary amines are fundamental in various organocatalytic reactions. For example, they can catalyze the formation of carbon-carbon and carbon-heteroatom bonds. The steric bulk provided by the two octyl groups in this compound could impart specific selectivity in certain reactions, although this may also reduce its reactivity compared to less hindered amines.

Formation of Active Intermediates: Tertiary amines can react with electrophiles to form reactive intermediates. For instance, in reactions involving acyl chlorides, a tertiary amine can form an acylammonium salt, which is a more potent acylating agent.

Catalyst Ligands: The nitrogen atom can coordinate with metal centers, making tertiary amines useful as ligands in transition-metal catalysis. The electronic and steric properties of the amine ligand can significantly influence the activity and selectivity of the metal catalyst. Research into the catalytic alkylation of amines with alcohols has highlighted the use of iridium-catalyzed systems, where amine structures are fundamental to the reaction mechanisms.

Polymerization Catalysis: Tertiary amines are often used as catalysts or co-catalysts in polymerization reactions, such as the formation of polyurethanes, where they catalyze the reaction between isocyanates and polyols.

The synthesis of tertiary amines itself often involves catalytic processes. For example, the reductive amination of aldehydes and ketones with secondary amines is a common route, often employing metal catalysts like iridium or copper complexes. organic-chemistry.org Furthermore, the direct N-alkylation of secondary amines to form tertiary amines can be achieved using ruthenium-based catalysts. organic-chemistry.org These synthetic methodologies underscore the integral role of catalysis in the world of amines.

Table 2: Potential Catalytic Roles of this compound Based on Amine Chemistry

| Catalytic Role | Mechanism | Potential Application for this compound |

| Brønsted Base Catalyst | Proton abstraction from a substrate to increase its nucleophilicity. | Promoting condensation reactions (e.g., Knoevenagel, aldol) and elimination reactions. |

| Lewis Base Catalyst | Donation of the nitrogen lone pair to a Lewis acidic center. | Activating silicon reagents in silylation reactions or catalyzing Baylis-Hillman type reactions. |

| Ligand in Metal Catalysis | Coordination to a metal center to modulate its electronic and steric environment. | Potentially used in cross-coupling reactions or hydrogenation, where ligand properties are crucial for catalyst performance. |

| Polymerization Catalyst | Accelerating the rate of polymerization reactions. | As a catalyst in the production of polyurethanes and epoxy resins. |

Analytical and Computational Studies of N Ethyl N Octyloctan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and composition of N-ethyl-N-octyloctan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of a related compound, N-ethyl-N-methylaniline, the ethyl group protons exhibit a quartet and a triplet, while the methyl protons show a singlet. rsc.org For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group protons and complex multiplets for the two octyl chains. The methylene (B1212753) protons adjacent to the nitrogen atom would appear at a distinct chemical shift compared to the other methylene groups in the octyl chains.

The ¹³C NMR spectrum provides complementary information by showing a unique signal for each chemically non-equivalent carbon atom. For instance, in the ¹³C NMR spectrum of N-ethyl-N-methylaniline, distinct peaks are observed for the aromatic carbons, the N-methyl carbon, and the N-ethyl carbons. rsc.org Similarly, for this compound, the spectrum would display signals corresponding to the carbons of the ethyl group and the eight distinct carbons of each octyl chain, with the carbons closer to the nitrogen atom being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CH₃ | ~2.4 (quartet) | ~45 |

| N-CH₂-CH₃ | ~1.0 (triplet) | ~12 |

| N-CH₂-(CH₂)₆-CH₃ | ~2.3 (triplet) | ~52 |

| N-CH₂-CH₂-(CH₂)₅-CH₃ | ~1.4 (multiplet) | ~28 |

| (CH₂)₅ | ~1.2-1.3 (multiplet) | ~22-32 |

| CH₃ (octyl) | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS, GC-MS, LC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to identify it in complex mixtures. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes GC-MS or LC-MS, respectively, which are instrumental for both identification and purity assessment. mdpi.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For tertiary amines, fragmentation often occurs at the C-C bond adjacent to the nitrogen atom. For a related compound, N-ethyl-N-methyl-3-methylaniline, the mass spectrum shows the molecular ion peak (M+) and a base peak corresponding to the loss of a methyl group. rsc.org For this compound, one would expect to see the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl and octyl groups.

GC-MS is particularly useful for analyzing volatile compounds. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer. ccsknowledge.com This technique allows for the separation of this compound from impurities or other components in a mixture before mass analysis. LC-MS is suitable for less volatile or thermally labile compounds and is also widely used for the analysis of amines. mdpi.combldpharm.com

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. chromatographyonline.com As a tertiary amine, this compound does not have N-H bonds, and therefore, its IR spectrum will lack the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.comwikieducator.org

The most prominent features in the IR spectrum of this compound would be the C-H stretching vibrations of the alkyl chains, which appear in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching vibrations for aliphatic amines are typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com The presence of these absorption bands, coupled with the absence of N-H and other characteristic functional group absorptions, helps to confirm the structure of the compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. bldpharm.comgoogle.com For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.comsielc.com

This method can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. The disappearance of reactants and the appearance of the this compound product can be tracked. Furthermore, HPLC is crucial for assessing the purity of the final product by separating it from any unreacted starting materials, byproducts, or other impurities. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC, GC-FID) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and swept by a carrier gas through a column that separates the components of the mixture based on their boiling points and interactions with the stationary phase. ccsknowledge.combre.com

A Flame Ionization Detector (FID) is commonly used in conjunction with GC for the analysis of organic compounds. GC-FID provides high sensitivity and a linear response over a wide range of concentrations, making it well-suited for quantifying this compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. Challenges in the GC analysis of amines can arise due to their polarity, which can be addressed by using specialized columns or derivatization techniques. chromatographyonline.combre.com

This article explores the analytical and computational methodologies applied to the study of the tertiary amine, this compound. The focus is on the techniques used for reaction monitoring and the computational models that predict its physicochemical and environmental behavior.

Environmental and Sustainability Considerations in N Ethyl N Octyloctan 1 Amine Research

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its physical and chemical properties and how they interact with the environment. itrcweb.org For long-chain aliphatic amines like N-ethyl-N-octyloctan-1-amine, key factors include their tendency to be positively charged in the environment and their interaction with organic matter. canada.cagazette.gc.ca When released into water, these amines are expected to sorb to solids and either remain in the water column or settle into the sediment. canada.cagazette.gc.ca

The behavior of this compound in the environment is significantly influenced by its sorption characteristics. As long-chain aliphatic amines are typically positively charged at environmentally relevant pH levels, they readily adsorb to negatively charged particles such as suspended solids, sediment, and soil organic matter. canada.cagazette.gc.ca This process is a primary mechanism controlling the concentration of the amine that remains dissolved in the water phase.

The affinity of a substance to adsorb to organic carbon in soil or sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For long-chain aliphatic amines, these values are modeled to understand their distribution. While specific data for this compound is not available, modeled data for similar amines provide insight into its likely behavior.

Interactive Table: Modeled Distribution Coefficients for Long-Chain Aliphatic Amines This table displays modeled coefficients for monoamines, which helps in predicting the environmental distribution of similar compounds.

| Amine Alkyl-Chain Length | Log KOC (organic carbon-water) | Log KCECclay (clay cation exchange) | Log Kd (solids-water) |

| C8-C14 | 2.5–4.0 | 3.5-4.3 | 2.3-3.8 |

| Data sourced from a screening assessment of long-chain aliphatic amines. canada.ca |

This strong adsorption behavior suggests that this compound would have limited mobility in soil and would tend to accumulate in sediment if released into aquatic systems.

Predictive modeling is used to estimate the environmental exposure and distribution of chemicals. For long-chain aliphatic amines, quantitative ecological exposure scenarios have been developed for key release points, including industrial production, processing, and the application of biosolids to land. canada.ca These models use the compound's physical-chemical properties, such as its octanol-water partition coefficient (Kow) and dissociation constant (pKa), to predict its movement and partitioning between air, water, soil, and sediment. epa.gov

Due to their tendency to sorb to solids, long-chain amines may be transported within the water column while attached to particles or settle into bed sediment. gazette.gc.ca However, current limitations in estimation tools make it difficult to precisely model their distribution in sediment, highlighting a need for direct environmental sampling to quantify risk in this compartment. canada.ca Scenarios modeling the application of biosolids to land suggest that long-chain aliphatic amines are unlikely to pose a significant risk to soil-dwelling organisms, largely due to their strong binding to soil particles. gazette.gc.ca

Adsorption and Desorption Behavior in Environmental Compartments

Principles of Green Chemistry in the Production and Use of Long-Chain Amines

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve the efficiency of chemical processes. rroij.comtncintlchem.com These principles are increasingly being applied to the synthesis of amines to create more sustainable manufacturing routes. rsc.org

Key strategies in the green production of long-chain amines include:

Use of Renewable Feedstocks: Traditional amine synthesis often relies on fossil resources. rsc.org A greener approach involves using renewable starting materials like triglycerides, fatty acids from plant oils, or chitin (B13524) from crustacean shells. rsc.orgasiaresearchnews.comnih.gov

Atom Economy and Catalysis: Developing highly efficient catalytic processes that maximize the incorporation of starting materials into the final product is a core green chemistry goal. For example, the "hydrogen borrowing" strategy allows for the clean alkylation of amines with alcohols. rsc.org Recently, a novel platinum-molybdenum catalyst has been developed to convert biomass-derived fatty acids into fatty amines, with water as the only byproduct. asiaresearchnews.com

Designing for Degradation: A key principle of green chemistry is designing chemical products that break down into innocuous substances after their intended use. For surface-active compounds, this has involved replacing persistent chemical structures with more biodegradable alternatives, such as incorporating hydrolyzable ester or amide bonds. rroij.com

Interactive Table: Application of Green Chemistry to Long-Chain Amine Production This table summarizes green chemistry principles and their practical applications in synthesizing amines.

| Green Chemistry Principle | Application in Amine Synthesis | Research Finding | Source |

| Use of Renewable Feedstocks | Synthesizing amines from biomass-derived fatty acids or chitin instead of petroleum. | A platinum-molybdenum catalyst can convert biomass-derived long-chain fatty acids into fatty amines. | asiaresearchnews.com |

| Atom Economy | Using catalytic reactions like reductive amination or "hydrogen borrowing" that minimize byproducts. | Reductive amination using specific catalysts produces only water as a byproduct. | asiaresearchnews.com |

| Design for Degradation | Incorporating functional groups that are easily broken down by environmental microbes. | Replacing persistent chemical structures with hydrolyzable ester or amide bonds enhances biodegradability. | rroij.com |

| Safer Solvents & Auxiliaries | Reducing or eliminating the use of hazardous solvents in reaction and purification steps. | Amine synthesis via reductive amination can be performed under mild conditions, reducing energy and harsh chemical use. | asiaresearchnews.com |

By integrating these principles, the chemical industry can move towards more sustainable methods for producing and using long-chain amines like this compound, minimizing their environmental impact throughout their lifecycle. rsc.org

Future Research Directions and Translational Opportunities

Development of Next-Generation Catalytic Systems for Amine Synthesis

The synthesis of tertiary amines, including N-ethyl-N-octyloctan-1-amine, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh conditions or stoichiometric reagents. The future lies in developing more efficient, selective, and sustainable catalytic systems.

One promising approach is the "hydrogen borrowing" or "hydrogen auto-transfer" strategy. rsc.org This atom-economic process involves the reaction of a secondary amine (like N-ethyloctylamine) with an alcohol, where the alcohol temporarily acts as a hydrogen donor, eliminating the need for an external hydrogen source and producing only water as a byproduct. rsc.org Research in this area could focus on designing novel iron- or ruthenium-based catalysts that are more active and selective for the N-alkylation of long-chain secondary amines with ethanol (B145695) to produce this compound. rug.nl

Another avenue is the advancement of photoredox catalysis. princeton.eduacs.org This technique uses visible light to drive chemical reactions under mild conditions. acs.orgsioc-journal.cn Future work could explore the use of organic photocatalysts for the direct α-heteroarylation of tertiary amines, a reaction that could introduce new functionalities to molecules like this compound. princeton.edu Furthermore, developing metal-free C-N bond activation strategies using photoredox catalysis could lead to novel methods for modifying the structure of tertiary amines. rsc.org

The table below summarizes potential catalytic systems for the synthesis of this compound and related tertiary amines.

| Catalytic Strategy | Catalyst Type | Reactants | Key Advantages |

| Hydrogen Borrowing | Ruthenium- or Iron-based complexes | N-ethyloctylamine + Ethanol | Atom-economic, produces only water as a byproduct |

| Photoredox Catalysis | Organic dyes or Iridium complexes | Tertiary amine + Chloroheteroarene | Mild reaction conditions, high functional group tolerance |

| Reductive Amination | Nickel-based catalysts | Dioctylamine (B52008) + Acetaldehyde (B116499) + H₂ | Use of earth-abundant metals, high yields |

Integration into Smart Materials and Responsive Systems

The long alkyl chains of this compound impart significant hydrophobic character, making it and similar long-chain tertiary amines excellent candidates for the development of "smart" or "responsive" materials. These materials can change their properties in response to external stimuli like pH or the presence of specific gases.

A particularly exciting area is the development of CO₂-responsive materials. rsc.org Long-chain tertiary amines can act as switchable surfactants; in their neutral form, they are hydrophobic, but upon bubbling with CO₂, they form water-soluble bicarbonate salts, becoming hydrophilic. rsc.org This reversible change in hydrophilicity can be used to control the aggregation and redispersion of polymer nanoparticles. rsc.org Future research could focus on incorporating this compound into polymer matrices to create CO₂-switchable coatings, adhesives, or drug delivery systems. scribd.com

Furthermore, the pH-responsive nature of the tertiary amine group can be exploited in hydrogels and nanocarriers. mdpi.com Polymers containing tertiary amine side chains exhibit a sharp change in solubility around their pKa. researchgate.net This property can be harnessed to create drug delivery vehicles that release their payload in the acidic microenvironment of tumors or within specific cellular compartments. Research could investigate the synthesis of block copolymers containing this compound moieties for the creation of highly sensitive pH-responsive micelles and gels. acs.org

The following table outlines potential applications of this compound in smart materials.

| Material Type | Stimulus | Potential Application |

| CO₂-Responsive Nanoparticles | CO₂/Inert Gas | Switchable coatings, controlled flocculation |

| pH-Responsive Hydrogels | pH | Targeted drug delivery, smart sensors |

| Switchable Emulsions | CO₂/pH | Enhanced oil recovery, green separation processes |

Advanced Understanding of Interfacial Phenomena in Extraction Processes

Tertiary amines, particularly those with long alkyl chains like tri-n-octylamine, are widely used as extractants in hydrometallurgy for the recovery of metals. duliajancollegeonline.co.in They function as liquid anion exchangers, forming ion pairs with anionic metal complexes in the aqueous phase, which are then extracted into an organic solvent. duliajancollegeonline.co.injsscacs.edu.in this compound is expected to exhibit similar behavior.

Future research should focus on a more fundamental understanding of the interfacial phenomena that govern the extraction process. This includes studying the aggregation behavior of the amine at the liquid-liquid interface, the kinetics of complex formation, and the influence of the diluent on extraction efficiency. Techniques like neutron reflectometry and atomic force microscopy could be employed to visualize the structure of the inhibitor films formed by these amines on metal surfaces.

A deeper understanding of these processes will enable the design of more selective and efficient extraction systems. For instance, by tuning the structure of the tertiary amine (e.g., by varying the length and branching of the alkyl chains), it may be possible to achieve higher selectivity for specific valuable or toxic metals. The chemical degradation of these extractants in the presence of strong oxidizing agents like Cr(VI) is also a critical area for study to ensure the long-term stability of the solvent. mdpi.com

Sustainable Synthesis and End-of-Life Management Strategies for Tertiary Amines

The principles of green chemistry are increasingly important in chemical manufacturing. rsc.org For this compound, this translates to developing sustainable synthesis routes and effective end-of-life management strategies.

As mentioned in section 7.1, the "hydrogen borrowing" methodology using bio-derived alcohols is a promising green synthesis route. rsc.org Future research could focus on using ethanol derived from biomass as a renewable feedstock for the synthesis of this compound. google.com Another sustainable approach is the direct amination of long-chain fatty alcohols, which can also be derived from renewable triglycerides. acs.org

Regarding end-of-life management, the focus should be on the recycling and biodegradation of these amines. In industrial applications like CO₂ capture, amine solvents degrade over time, leading to operational problems. tandfonline.comtandfonline.com Research into advanced reclamation techniques like electrodialysis and reactive extraction is crucial for recycling spent amine solvents. researchgate.netgoogle.com

The biodegradability of tertiary amines is another important consideration. While some studies suggest that tertiary amines may not be readily biodegradable, more research is needed to understand the specific degradation pathways of long-chain tertiary amines like this compound in various environmental compartments. oecd.orgresearchgate.netmiljodirektoratet.no Structure-biodegradability relationship studies can help in designing next-generation amines with improved environmental profiles. nite.go.jp

Synergistic Research with Other Chemical Disciplines

The future development of applications for this compound will greatly benefit from synergistic research that combines different fields of catalysis and materials science.

One such area is the combination of aminocatalysis with other catalytic modes, such as organocatalysis, metal catalysis, and photoredox catalysis. nih.govprinceton.edu This synergistic approach can lead to novel transformations that are not possible with a single catalyst system. For example, the dual catalysis of a chiral N-heterocyclic carbene and a photoredox catalyst has been used for the asymmetric α-acylation of tertiary amines. nih.gov Applying such strategies to this compound could open up new pathways for the synthesis of complex, chiral molecules.

In materials science, combining the responsive properties of this compound with other functional materials could lead to the creation of multifunctional systems. For instance, incorporating this amine into a magnetic nanoparticle could create a magnetically recoverable, CO₂-responsive catalyst or extractant. Similarly, its integration into conductive polymers could lead to the development of novel sensors with tunable properties.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethyl-N-octyloctan-1-amine, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : Use a nucleophilic substitution or reductive amination approach. For example, reacting octylamine with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimize solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) to control reaction kinetics. Monitor byproducts via GC-MS or HPLC .

- Data Analysis : Compare yields and purity using spectroscopic techniques (¹H/¹³C NMR, FTIR) and chromatographic retention times. Tabulate reaction parameters (Table 1).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Toluene | DMF | Ethanol |

| Temperature (°C) | 100 | 120 | 80 |

| Yield (%) | 72 | 68 | 55 |

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodology : Use NIST Chemistry WebBook (SRD 69) for reference data on boiling point, density, and solubility. Validate experimental measurements via differential scanning calorimetry (DSC) for melting points and Karl Fischer titration for water content .

- Advanced Tools : Cross-reference experimental data with computational predictions (e.g., COSMO-RS for solubility parameters).

Q. What safety protocols are critical when handling tertiary amines like this compound in laboratory settings?

- Risk Mitigation : Conduct a hazard assessment per OSHA guidelines. Use fume hoods for volatile amine handling, and employ spill kits with inert adsorbents (e.g., vermiculite). Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye flushing with 15-minute water irrigation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for tertiary amines with branched alkyl chains?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with simulated spectra from DFT calculations (e.g., Gaussian 16). Validate purity via elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

- Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of alkyl chains) or impurities from incomplete alkylation.

Q. What strategies prevent N-nitrosamine formation during the synthesis or storage of this compound?

- Risk Assessment : Screen raw materials for nitrosating agents (e.g., nitrites, nitro compounds). Use APIC/EMA questionnaires to audit suppliers for cross-contamination risks .

- Mitigation : Add antioxidants (e.g., ascorbic acid) to reaction mixtures. Store the compound under inert atmospheres (N₂ or Ar) at –20°C to inhibit nitrosation .

Q. How can computational modeling guide the design of this compound derivatives for specific applications (e.g., surfactants or catalysts)?

- Approach : Use molecular dynamics (MD) simulations to study micelle formation (for surfactant applications) or DFT to predict ligand-metal binding affinities (for catalysis). Validate predictions with experimental CMC values or catalytic turnover numbers (TONs) .

- Data Integration : Tabulate computed vs. experimental properties (Table 2).

| Property | Computed Value | Experimental Value |

|---|---|---|

| LogP (octanol/water) | 5.2 | 5.1 ± 0.3 |

| CMC (mM) | 0.8 | 0.75 |

Methodological Considerations

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in tertiary amine synthesis?

- Analysis : Apply ANOVA to assess significance of variability sources (e.g., reagent purity, temperature fluctuations). Use control charts (X-bar/R) for real-time process monitoring .

Q. How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?

- Guidelines : Follow Beilstein Journal of Organic Chemistry standards: report detailed experimental steps, characterization data (≥95% purity), and deposit raw data in repositories like Zenodo. Include failure cases (e.g., unsuccessful alkylation attempts) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。